molecular formula C14H12N4O6 B15017567 N-{2-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazino]-2-oxoethyl}-2-furamide

N-{2-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazino]-2-oxoethyl}-2-furamide

Cat. No.: B15017567
M. Wt: 332.27 g/mol
InChI Key: FTWBZVQJYISYFQ-FRKPEAEDSA-N
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Description

N-({N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a nitrophenyl group, and a hydrazinecarbonyl moiety

Preparation Methods

The synthesis of N-({N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)FURAN-2-CARBOXAMIDE typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with hydrazinecarboxamide, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-({N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters. Common reagents for these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-({N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)FURAN-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in redox reactions, while the hydrazinecarbonyl moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to N-({N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)FURAN-2-CARBOXAMIDE include:

    N-({N’-[(E)-(3-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)FURAN-2-CARBOXAMIDE: This compound has a similar structure but with different positions of the hydroxyl and nitro groups.

    N-({N’-[(E)-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)FURAN-2-CARBOXAMIDE: This compound features iodine atoms instead of nitro groups, which can significantly alter its chemical and biological properties.

The uniqueness of N-({N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)FURAN-2-CARBOXAMIDE lies in its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H12N4O6

Molecular Weight

332.27 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C14H12N4O6/c19-11-4-3-9(6-10(11)18(22)23)7-16-17-13(20)8-15-14(21)12-2-1-5-24-12/h1-7,19H,8H2,(H,15,21)(H,17,20)/b16-7+

InChI Key

FTWBZVQJYISYFQ-FRKPEAEDSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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